Tetraphenylphthalonitrile

Phthalocyanine Synthesis Macrocycle Templation Steric Control

Researchers requiring controlled, low-symmetry phthalocyanine synthesis face laborious separation of statistical product mixtures. Tetraphenylphthalonitrile (CAS 1181-03-9) provides a sterically demanding dinitrile that enforces non-statistical condensation, preferentially yielding the 2:2 heteroleptic complex as the major isolable product. - Directs co-condensation toward a single major product, minimizing chromatographic burden. - Enables systematic study of steric effects from precursor to macrocycle geometry. - Accessible in multigram quantities with reliable global logistics.

Molecular Formula C32H20N2
Molecular Weight 432.5 g/mol
CAS No. 1181-03-9
Cat. No. B15490947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraphenylphthalonitrile
CAS1181-03-9
Molecular FormulaC32H20N2
Molecular Weight432.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=C(C(=C2C#N)C#N)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C32H20N2/c33-21-27-28(22-34)30(24-15-7-2-8-16-24)32(26-19-11-4-12-20-26)31(25-17-9-3-10-18-25)29(27)23-13-5-1-6-14-23/h1-20H
InChIKeyWGBZWBSQZLVORR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetraphenylphthalonitrile: Sterically Crowded Precursor for Non-Planar Phthalocyanines


Tetraphenylphthalonitrile (CAS 1181-03-9; C32H20N2; MW 432.5 g/mol) is a sterically crowded aromatic dinitrile featuring four phenyl substituents on the 3,4,5,6 positions of the phthalonitrile core [1]. This fully substituted benzene-1,2-dicarbonitrile architecture imposes significant steric hindrance that fundamentally alters macrocyclization outcomes compared to unsubstituted or partially substituted phthalonitriles [2]. Unlike typical phthalonitriles that produce statistical product distributions upon co-condensation, tetraphenylphthalonitrile yields non-statistical mixtures due to its bulk, enabling directed synthesis of low-symmetry phthalocyanines and lutetium bisphthalocyanines that cannot be accessed via conventional precursors [3][4].

Why Unsubstituted Phthalonitriles Cannot Substitute Tetraphenylphthalonitrile


In-class substitution of tetraphenylphthalonitrile with simpler phthalonitriles such as unsubstituted phthalonitrile or 4-tert-butylphthalonitrile fails critically because steric crowding fundamentally dictates both reaction pathway and product distribution [1]. When unsubstituted phthalonitrile condenses under templating conditions, statistical mixtures dominate due to comparable reactivity of all nitrile units; conversely, the four peripheral phenyl rings of tetraphenylphthalonitrile enforce a non-statistical, directed condensation that preferentially yields the 2:2 heteroleptic complex as the major isolable product rather than a complex statistical mixture [2]. In mixed condensation with 4-phenylthiophthalonitrile, this steric bulk induces varying degrees of non-planar distortion in the resulting phthalocyanine macrocycle, a structural feature that cannot be replicated using less hindered precursors and that directly modulates spectroscopic and electrochemical behavior [3]. Researchers requiring controlled synthesis of low-symmetry phthalocyanines or deliberate induction of non-planar macrocycle conformations cannot achieve these outcomes with generic phthalonitrile alternatives.

Tetraphenylphthalonitrile: Quantitative Comparative Evidence


Non-Statistical Condensation: 2:2 Complex as Major Product

In copper(I) chloride-templated mixed condensation with 4-phthalonitrile or 6-tert-butylnaphthalonitrile, tetraphenylphthalonitrile produces a non-statistical mixture of phthalocyanines in which the asymmetric 2:2 complex constitutes the major reaction product [1]. This stands in direct contrast to mixed condensations employing two unsubstituted or equivalently reactive phthalonitriles, which yield statistical product distributions with no single species predominating and consequently require extensive chromatographic separation [1]. The steric crowding imposed by the four phenyl substituents of tetraphenylphthalonitrile is the causative factor for this product selectivity, as the bulky dinitrile reacts preferentially at templating metal centers in a 2:2 stoichiometry rather than the statistically expected 3:1 or 1:3 ratios [1].

Phthalocyanine Synthesis Macrocycle Templation Steric Control Copper Phthalocyanine

Directed Synthesis of Diverse Lutetium Bisphthalocyanines

Co-condensation of tetraphenylphthalonitrile with unsubstituted phthalonitrile using lutetium acetate as a template yields three homoleptic and three heteroleptic double-decker bisphthalocyanine complexes that are cleanly isolable via preparative thin-layer chromatography, demonstrating directed synthesis rather than uncontrolled statistical scrambling [1]. The sterically crowded nature of tetraphenylphthalonitrile, designated as one of two primary bulky precursors for this directed approach alongside 3,6-diphenylphthalonitrile, suppresses formation of certain regioisomers that would otherwise complicate product mixtures [1][2]. The isolated complexes were unequivocally identified by UV-vis spectroscopy and elemental analysis, confirming the controlled synthetic outcome [1].

Lanthanide Bisphthalocyanine Rare Earth Complexes Directed Synthesis Sandwich Complex

Non-Planar Distortion in Low-Symmetry Phthalocyanines

Low-symmetry copper phthalocyanines prepared via mixed condensation of tetraphenylphthalonitrile with 4-phenylthiophthalonitrile exhibit spectroscopic, electrochemical, and molecular modeling signatures consistent with varying degrees of non-planar distortion of the macrocyclic plane [1]. This non-planarity arises directly from the steric bulk of the tetraphenyl-substituted precursor and is corroborated by molecular modeling studies [1]. Unsubstituted phthalocyanines and those derived from less hindered precursors typically adopt planar or near-planar conformations in the solid state and solution, yielding different spectroscopic profiles and redox behavior [1].

Non-Planar Macrocycles Spectroscopic Properties Electrochemistry Molecular Modeling

Maximal Steric Crowding vs. 3,6-Diphenylphthalonitrile

In the broader strategy for directed synthesis of asymmetric transition-metal phthalocyanines and rare-earth bisphthalocyanines, tetraphenylphthalonitrile is one of only two explicitly identified sterically crowded phthalonitrile precursors—the other being 3,6-diphenylphthalonitrile—capable of imposing the required steric control [1][2]. The fully substituted tetraphenyl architecture (four phenyl groups on positions 3,4,5,6) provides a distinct steric environment compared to the 3,6-disubstituted pattern of 3,6-diphenylphthalonitrile, offering synthetic chemists a second orthogonal steric profile for tuning condensation outcomes [1]. This class-level distinction positions tetraphenylphthalonitrile as a non-interchangeable member of a limited toolkit for directed macrocycle assembly.

Steric Hindrance Asymmetric Synthesis Template Condensation Precursor Selection

Tetraphenylphthalonitrile: Validated Application Scenarios


Preparative Asymmetric Phthalocyanine Synthesis Without Statistical Mixtures

Researchers requiring multigram quantities of low-symmetry phthalocyanines with defined substitution patterns benefit from tetraphenylphthalonitrile's non-statistical condensation behavior. The steric bulk directs the templated co-condensation toward the 2:2 heteroleptic complex as the major product, significantly reducing the chromatographic burden associated with separating statistical mixtures of multiple homo- and heteroleptic species [1]. This scenario applies particularly to groups developing asymmetric photosensitizers for photodynamic therapy, asymmetric catalysts, or non-linear optical materials where controlled macrocycle asymmetry is essential but labor-intensive purification from statistical mixtures is prohibitive.

Bisphthalocyanine Libraries for Structure-Property Relationship Studies

When the research objective is to systematically evaluate how phenyl substitution pattern affects the spectroscopic, electrochemical, or magnetic properties of lanthanide sandwich complexes, tetraphenylphthalonitrile provides access to a defined set of six isolable complexes from a single co-condensation with unsubstituted phthalonitrile [2]. This directed synthesis approach enables head-to-head comparison of homoleptic versus heteroleptic bisphthalocyanines and investigation of substituent effects on π-π interactions, redox behavior, and lanthanide-centered properties without the confounding variable of uncontrolled isomer formation.

Non-Planar Conformations for Tunable Photophysical Properties

Researchers seeking to introduce controlled non-planar distortion into phthalocyanine frameworks to modulate their electronic absorption, emission, or redox properties should select tetraphenylphthalonitrile as the sterically demanding precursor in mixed condensations with appropriately functionalized partner phthalonitriles [3]. The resulting low-symmetry complexes exhibit varying degrees of saddle-type distortion as documented by spectroscopy and molecular modeling, providing a synthetic handle for tuning excited-state degeneracy and redox potentials that planar macrocycles cannot offer. This scenario is relevant for developing near-IR absorbers, electrochromic materials, and photoactive components where macrocycle conformation directly impacts functional performance.

Maximal Steric Crowding as Reference in Precursor Toolkit

For systematic investigations into how steric hindrance at the dinitrile precursor stage propagates to macrocycle geometry and properties, tetraphenylphthalonitrile serves as the maximal steric crowding reference point alongside 3,6-diphenylphthalonitrile as the moderate crowding comparator [4]. Procurement of this fully substituted precursor enables direct experimental comparison across the steric crowding continuum (unsubstituted → 3,6-diphenyl → 3,4,5,6-tetraphenyl) using otherwise identical reaction conditions, providing unambiguous attribution of observed differences in reaction outcome or macrocycle properties to steric effects.

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